molecular formula C8H17NO B2964247 Rel-2-((1R,2R)-2-aminocyclohexyl)ethan-1-ol CAS No. 1229039-41-1

Rel-2-((1R,2R)-2-aminocyclohexyl)ethan-1-ol

Cat. No.: B2964247
CAS No.: 1229039-41-1
M. Wt: 143.23
InChI Key: LUDSIVOBMBWPRY-HTQZYQBOSA-N
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Description

Rel-2-((1R,2R)-2-aminocyclohexyl)ethan-1-ol: is a chiral compound with a cyclohexane ring substituted with an amino group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method involves the reductive amination of cyclohexanone with ethanolamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

    Hydrogenation: Another method includes the hydrogenation of a precursor compound, such as a nitro or nitrile derivative, using hydrogen gas and a metal catalyst like palladium on carbon.

Industrial Production Methods: Industrial production typically involves large-scale reductive amination or hydrogenation processes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further reduce the amino group to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Employed in asymmetric synthesis to introduce chirality into target molecules.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the synthesis of specialty chemicals with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of Rel-2-((1R,2R)-2-aminocyclohexyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways. The ethanol moiety can participate in hydrogen bonding, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    Cyclohexylamine: Lacks the ethanol moiety, making it less versatile in hydrogen bonding interactions.

    2-Aminocyclohexanol: Similar structure but lacks the chiral center, reducing its specificity in chiral applications.

    Cyclohexanol: Lacks the amino group, limiting its applications in amine-specific reactions.

Uniqueness: Rel-2-((1R,2R)-2-aminocyclohexyl)ethan-1-ol stands out due to its combination of a chiral center, an amino group, and an ethanol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in asymmetric synthesis and medicinal chemistry.

Properties

IUPAC Name

2-[(1R,2R)-2-aminocyclohexyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-8-4-2-1-3-7(8)5-6-10/h7-8,10H,1-6,9H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDSIVOBMBWPRY-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229039-41-1
Record name rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol
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